5-(Hydroxymethyl)-5-phenylpiperidin-2-one
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Overview
Description
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of piperidine with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxymethylation: The final step involves the hydroxymethylation of the amine using formaldehyde under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-5-phenylpiperidin-2-one.
Reduction: 5-(Hydroxymethyl)-5-phenylpiperidin-2-ol.
Substitution: 4-Nitro-5-(hydroxymethyl)-5-phenylpiperidin-2-one (in the case of nitration).
Scientific Research Applications
5-(Hydroxymethyl)-5-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group, but with a furan ring instead of a piperidine ring.
5-(Hydroxymethyl)-2-pyrrolidone: Similar structure but with a pyrrolidone ring.
5-(Hydroxymethyl)-5-methylpiperidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a hydroxymethyl group and a phenyl substituent. This structure is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : It influences various signaling pathways, potentially affecting gene expression and cellular metabolism.
- Cytotoxic Effects : Certain studies indicate that this compound can induce cytotoxicity in cancer cell lines, making it a candidate for anticancer therapies.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the antiproliferative effects of this compound on cancer cell lines:
- Study on Melanoma Cells : One study found that this compound exhibited significant growth inhibition against SK-MEL-5 melanoma cells, with an IC50 value indicating potent cytotoxicity at concentrations as low as 1.41 µM. This suggests potential utility in melanoma treatment .
- Broad-Spectrum Antiproliferative Activity : In a comprehensive screening against a panel of 60 cancer cell lines, compounds derived from similar structures demonstrated broad-spectrum activity, with some derivatives showing IC50 values below 3 µM across multiple cancer types .
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Anticancer Potential : The compound's ability to inhibit cell growth in various cancer types positions it as a promising candidate for drug development.
- Mechanistic Insights : Studies indicate that the mechanism involves both direct cytotoxic effects and modulation of key metabolic pathways, particularly through enzyme inhibition .
- Safety Profile : While effective at lower doses, higher concentrations have shown toxicity, emphasizing the need for careful dosage management in therapeutic applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-5-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULYRKQZCMHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1=O)(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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